Prop-1-ene-1,3-sultone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

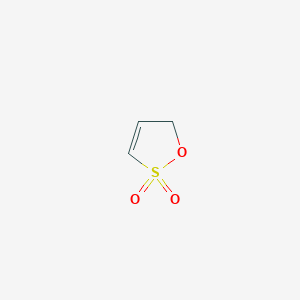

Structure

3D Structure

Propiedades

IUPAC Name |

5H-oxathiole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLQVNFCMHPYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447528 | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21806-61-1 | |

| Record name | 5H-1,2-Oxathiole, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21806-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-1,2-oxathiole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Prop-1-ene-1,3-sultone from Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of prop-1-ene-1,3-sultone, a valuable intermediate in organic and medicinal chemistry, with a specific focus on its preparation from propargyl alcohol. This compound serves as a key building block due to its reactive nature, primarily as an additive in electrolytes and in the synthesis of novel chemical entities.[1] The methodologies discussed herein are based on patented procedures and scientific literature, offering a detailed framework for laboratory-scale synthesis.

Reaction Pathway: From Propargyl Alcohol to this compound

The primary synthetic route for the preparation of this compound from propargyl alcohol involves a two-step process:

-

Sulfonation of Propargyl Alcohol: This initial step involves the addition of an alkali metal sulfite (B76179) or bisulfite to propargyl alcohol in an aqueous solution. This reaction forms an intermediate salt of an unsaturated sulfonic acid.

-

Cyclization: The intermediate is then subjected to cyclization, typically under acidic conditions and with heating, to yield the final product, this compound.[2][3]

An alternative, though less direct, pathway proceeds through the formation of a saturated sultone intermediate, 2-hydroxy-1,3-propane sultone, which is subsequently converted to the target unsaturated sultone.[4][5][6]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the cited literature for the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions for the Addition of Sulfite to Propargyl Alcohol

| Parameter | Value | Reference |

| Molar Ratio (Propargyl Alcohol : Sulfite/Bisulfite) | 1 : 1-10 | [2][3] |

| Reaction Temperature | 30 - 120 °C (80 - 100 °C preferred) | [2][3] |

| Reaction Time | 1 - 15 hours | [2][3] |

| Solvent | Aqueous Solution | [2][3] |

Table 2: Conditions for Cyclization to this compound

| Parameter | Value | Reference |

| pH for Reaction Termination (Acidification) | < 4 | [2][3] |

| Cyclization Temperature | 100 - 180 °C (120 - 150 °C preferred) | [3] |

| Pressure | Atmospheric or Reduced | [3] |

Table 3: Example Yield Data

| Starting Material | Product | Yield | Reference |

| 2-Hydroxy-1,3-propanesultone | This compound | 94% | [4] |

Detailed Experimental Protocols

The following protocols are composite procedures based on the methodologies described in the referenced patents.

Protocol 1: Two-Step Synthesis of this compound from Propargyl Alcohol

Step A: Addition Reaction [2][3]

-

In a suitable reaction vessel, prepare an aqueous solution of an alkali metal sulfite or bisulfite (e.g., sodium sulfite or sodium bisulfite). The molar ratio of the sulfite/bisulfite to propargyl alcohol should be between 1:1 and 10:1.

-

Add propargyl alcohol to the aqueous sulfite/bisulfite solution.

-

Heat the reaction mixture to a temperature between 30 °C and 120 °C, with a preferred range of 80 °C to 100 °C.

-

Maintain the reaction at this temperature for a period of 1 to 15 hours, monitoring the progress by suitable analytical methods (e.g., disappearance of the starting material).

-

Upon completion of the addition reaction, terminate the reaction by adding an inorganic or organic acid until the pH of the solution is below 4.

Step B: Cyclization and Isolation [3]

-

Isolate the product of the addition reaction. This can be achieved by methods such as cooling to induce precipitation, followed by filtration, or by extraction with an organic solvent after cooling the reaction mixture.

-

The isolated intermediate is then subjected to cyclization by heating. The temperature for cyclization is typically controlled between 100 °C and 180 °C (preferably 120 °C to 150 °C). This step can be carried out at atmospheric or reduced pressure.

-

The cyclization is continued until no more liquid distills.

-

After cooling, the crude this compound is extracted with an organic solvent (e.g., dichloromethane, chloroform, ethyl acetate).

-

The organic extracts are combined, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or recrystallization.

Protocol 2: Synthesis via 2-Hydroxy-1,3-propanesultone Intermediate [4]

This method involves the initial synthesis of 2-hydroxy-1,3-propanesultone, which is then converted to the target compound.

Step 1: Synthesis of 2-Halo-1,3-propane sultone

-

A compound of chemical formula 2 (not specified in the abstract) is chlorinated with POCl₃ or PCl₅ to produce a compound of chemical formula 3.

-

The resulting compound is diluted in dichloroethylene, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) is added. The mixture is stirred at 20-30 °C for 4-8 hours to produce a 2-halo-1,3-propane sultone.

Step 2: Synthesis of this compound

-

A base is added to the 2-halo-1,3-propane sultone, and the mixture is stirred for 4-8 hours to produce this compound.

Alternative Step 2 from 2-Hydroxy-1,3-propanesultone [4]

-

Dissolve 2-hydroxy-1,3-propanesultone (1.70 g, 12.3 mmol) in ethyl acetate (B1210297) (12 mL).

-

Under ice-cooling, add triethylamine (B128534) (2.99 g, 29.5 mmol) and methanesulfonyl chloride (1.69 g, 14.7 mmol).

-

Stir the solution at -20 °C to 10 °C for 4 hours.

-

After the reaction, add water (12 mL) and stir.

-

Separate the organic layer, wash it with water, and concentrate it.

-

Add toluene (B28343) to the concentrated residue to induce crystallization.

-

Filter the crystals and dry them to obtain this compound as a white crystal (1.39 g, 94% yield).

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN101456856A - Preparation method of 1-propylene-1, 3-sultone - Google Patents [patents.google.com]

- 3. CN101456856B - Method for preparing 1-propone-1,3-sultone - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 6. KR20180034862A - Method for preparing cyclic 1,3-propene sultone - Google Patents [patents.google.com]

Spectroscopic Profile of Prop-1-ene-1,3-sultone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Prop-1-ene-1,3-sultone. The information presented herein is intended to support research and development activities by providing detailed spectral parameters and the methodologies for their acquisition.

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of this compound has been established through NMR spectroscopy. The detailed ¹H and predicted ¹³C NMR data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.00 | dt | 6.6, 2.0 |

| H-2 | 6.80 | dt | 6.6, 2.2 |

| H-3 | 5.11 | dd | 2.2, 2.2 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135-145 |

| C-2 | 125-135 |

| C-3 | 65-75 |

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound. This protocol is based on standard laboratory practices and the information available from the synthesis and characterization of similar compounds.

Sample Preparation:

-

Dissolution: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters:

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 or 500 MHz.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 10-15 ppm is generally adequate.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for quantitative analysis.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

NMR Data Acquisition and Analysis Workflow

The logical workflow for obtaining and interpreting the NMR data for this compound is depicted in the following diagram.

Caption: Workflow for NMR analysis of this compound.

References

Unveiling the Molecular Signature: An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of Prop-1-ene-1,3-sultone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Prop-1-ene-1,3-sultone (PES), a compound of significant interest, particularly as an electrolyte additive in lithium-ion batteries. By detailing the methodologies for mass spectrometry (MS) and infrared (IR) spectroscopy, this document aims to equip researchers with the foundational knowledge to identify and analyze this molecule with precision.

Introduction to this compound

This compound (CAS No: 21806-61-1) is a cyclic sulfonate ester with the molecular formula C₃H₄O₃S and a molecular weight of 120.13 g/mol .[1][2][3][4][5] Its unique structure, containing a highly strained five-membered ring with a sulfonyl group and a carbon-carbon double bond, makes it a reactive and versatile molecule. This reactivity is particularly exploited in the formation of stable solid electrolyte interphase (SEI) layers on the anodes of lithium-ion batteries, enhancing their performance and longevity. A thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and degradation studies.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization and fragmentation. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.

Experimental Protocol for GC-MS

The following protocol is adapted from established methods for the analysis of a closely related compound, propane-1,3-sultone, and is expected to provide excellent results for this compound with minor optimization.[6]

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable volatile solvent, such as acetonitrile (B52724) or dichloromethane, to a final concentration of approximately 0.1-1.0 µg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter before injection.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1-2 µL with a split ratio of 10:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C.

-

Ramp: 5 °C/min to 150 °C.

-

Hold: 5 minutes at 150 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.[6]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

-

Predicted Mass Spectrum Fragmentation

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment | Notes |

| 120 | [C₃H₄O₃S]⁺ | Molecular Ion (M⁺) | Expected to be observed. |

| 92 | [C₃H₄O₂]⁺ | Loss of SO | Cleavage of the sultone ring with loss of sulfur monoxide. |

| 64 | [SO₂]⁺ | Sulfur Dioxide | A common fragment from sulfonyl-containing compounds. |

| 56 | [C₃H₄O]⁺ | Loss of SO₂ | Cleavage of the sultone ring with loss of sulfur dioxide. |

| 40 | [C₃H₄]⁺ | Propadiene radical cation | Loss of SO₃. |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For this compound, key vibrational modes will be associated with the S=O, C=C, C-O, and C-H bonds.

Experimental Protocol for FTIR Analysis

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of this compound (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

IR Spectrum Peak Assignments

The following table summarizes the expected and observed characteristic IR absorption bands for this compound.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3100 | =C-H stretch | Medium | Characteristic of vinylic C-H bonds. |

| ~2950 | -CH₂- stretch | Medium | Asymmetric and symmetric stretching of the methylene (B1212753) group. |

| ~1640 | C=C stretch | Medium | Characteristic of the carbon-carbon double bond in the ring. |

| 1344 | SO₂ asymmetric stretch | Strong | Experimentally observed characteristic peak for the sulfonyl group. |

| 1184 | SO₂ symmetric stretch | Strong | Experimentally observed characteristic peak for the sulfonyl group. |

| ~1050 | C-O stretch | Strong | Stretching vibration of the C-O-S linkage. |

| ~900-700 | C-H out-of-plane bend | Strong | Bending vibrations of the vinylic and methylene C-H bonds. |

Workflow and Data Analysis

The following diagram illustrates the general workflow for the comprehensive analysis of this compound using mass spectrometry and infrared spectroscopy.

Caption: Analytical workflow for this compound.

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the unequivocal identification and structural characterization of this compound. This technical guide offers detailed experimental protocols and expected spectral data to aid researchers in their analytical endeavors. While the provided fragmentation pattern is theoretical, it serves as a valuable starting point for spectral interpretation. Accurate and consistent analytical data is crucial for advancing the applications of this important molecule in energy storage and beyond.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 21806-61-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound CAS#: 21806-61-1 [m.chemicalbook.com]

- 6. CN105606747A - Method for determining content of 1,3-propanesultone - Google Patents [patents.google.com]

Prop-1-ene-1,3-sultone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of prop-1-ene-1,3-sultone in organic solvents. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.

Introduction

This compound, a cyclic sulfonate ester, is a versatile chemical intermediate with significant applications in various fields, including as an electrolyte additive in lithium-ion batteries and a precursor in organic synthesis.[1] Its solubility in different organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, formulation stability, and overall process efficiency. This guide aims to consolidate the available information on its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₃S | [2] |

| Molecular Weight | 120.13 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 257 °C | [4] |

| Density | 1.508 g/cm³ | [4] |

Solubility of this compound

Qualitative Solubility

This compound is described as being soluble in methanol (B129727) and generally soluble in organic solvents and deionized water.[2][5]

Quantitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. However, data for the closely related compound, 1,3-propane sultone, is available and can serve as a useful reference point. 1,3-propane sultone is reported to be readily soluble in ketones, esters, and aromatic hydrocarbons, but insoluble in aliphatic hydrocarbons.[6][7] Its solubility in water is stated as 100 g/L[8] and 171 g/L[9] at 25°C.

Given the structural similarities, it is anticipated that this compound would exhibit a comparable solubility profile. The presence of the double bond in this compound may slightly alter its polarity and interactions with solvents compared to 1,3-propane sultone.

Table 2: Qualitative and Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Expected Solubility |

| Methanol | Alcohol | 32.7 | Soluble[2] |

| Acetonitrile | Nitrile | 37.5 | Likely Soluble |

| Tetrahydrofuran (THF) | Ether | 7.6 | Likely Soluble |

| Ethyl Acetate | Ester | 6.0 | Likely Soluble[10][11] |

| Dimethylformamide (DMF) | Amide | 36.7 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Likely Soluble |

| Ethylene Carbonate | Carbonate Ester | 89.6 | Likely Soluble (used in battery electrolytes)[12] |

| Propylene Carbonate | Carbonate Ester | 64.4 | Soluble (used in battery electrolytes) |

Note: "Likely Soluble" is an estimation based on the qualitative data available for this compound and the known solubility of the analogous 1,3-propane sultone.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in specific solvents, the following established experimental protocols are recommended.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to settle.

-

Carefully filter a known volume of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the sultone.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and accurate technique for determining solubility, especially for sparingly soluble compounds.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

-

-

Sample Preparation for HPLC Analysis:

-

Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Accurately dilute a known volume of the filtrate with a suitable solvent (mobile phase or a solvent in which the compound is freely soluble) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

HPLC Analysis of the Sample:

-

Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

-

Record the peak area for this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.

-

Key Applications and Relevant Mechanisms

This compound's utility is closely linked to its chemical reactivity, particularly its role as an electrophile.

Solid Electrolyte Interphase (SEI) Formation in Lithium-Ion Batteries

A primary application of this compound is as an electrolyte additive to improve the performance and lifespan of lithium-ion batteries. It functions by undergoing reductive decomposition on the surface of the anode during the initial charging cycles to form a stable solid electrolyte interphase (SEI) layer. This SEI layer is ionically conductive but electronically insulating, preventing further decomposition of the electrolyte and protecting the anode.

The proposed reductive decomposition mechanism involves the ring-opening of the sultone.

Nucleophilic Ring-Opening Reactions

As a strained cyclic ester, this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is harnessed in organic synthesis to introduce the sulfopropenyl group onto various molecules.

References

- 1. prop 1 ene 1 3 sultone [yacooscience.com]

- 2. This compound CAS#: 21806-61-1 [m.chemicalbook.com]

- 3. Prop 1 Ene 1 3 Sultone, Quality Prop 1 Ene 1 3 Sultone Supplier from China [spirulina-yj.com]

- 4. This compound | 21806-61-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. China 1,3-Propane sultone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 7. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 8. Table 1, Properties of 1,3-Propane Sultone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Reductive Decomposition of Prop-1-ene-1,3-sultone: A Technical Guide to SEI Formation

For Researchers, Scientists, and Drug Development Professionals

Prop-1-ene-1,3-sultone (PES) has garnered significant attention as a highly effective electrolyte additive in lithium-ion batteries. Its primary function lies in its ability to reductively decompose on the anode surface, forming a stable and ionically conductive solid-electrolyte interphase (SEI). This protective layer is crucial for preventing further electrolyte degradation, minimizing capacity loss, and extending the cycle life of the battery. This technical guide provides an in-depth analysis of the core mechanisms underpinning the reductive decomposition of PES, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.

Core Reductive Decomposition Mechanism

The reductive decomposition of this compound is a multi-step electrochemical process that occurs on the anode surface during the initial charging cycles of a lithium-ion battery. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways.

The process is initiated by the reduction of the PES molecule, which can proceed via one- or two-electron transfer steps.[1] A pivotal aspect of this mechanism is the influential role of lithium ions (Li+), which coordinate with the PES molecule and its intermediates, significantly impacting the decomposition pathway.[2][3][4]

Three primary ring-opening pathways have been identified for the reduced PES molecule:

-

O-C Bond Breaking: This pathway leads to the formation of organosulfonate species (RSO₃Li).

-

S-C Bond Breaking: This route results in the formation of organic sulfate (B86663) species (ROSO₂Li).

-

S-O Bond Breaking: While kinetically the most favorable, this pathway is effectively inhibited by the formation of a stable seven-membered ring intermediate involving a lithium ion.[2][3][4]

The stable decomposition products arising from the O-C and S-C bond-breaking pathways, such as lithium sulfite (B76179) (Li₂SO₃), lithium alkyl sulfonates, and other organic and inorganic lithium compounds, are key constituents of the SEI layer.[2][5] These components contribute to the formation of a robust and effective protective film on the anode.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on the reductive decomposition of this compound and related compounds.

| Parameter | Value | Molecule | Method | Reference |

| Reduction Potential vs. Li/Li⁺ | ||||

| First Electron Reduction (E⁰ red,1) | 0.9 V | PES | DFT | [1] |

| Second Electron Reduction (E⁰ red,2) | 4.3 V | PES | DFT | [1] |

| Activation Barriers for Decomposition | ||||

| O-C Bond Breaking | 7.31 kcal/mol | PES | DFT | [3] |

| S-C Bond Breaking | Lower than O-C | PES | DFT | [3] |

| S-O Bond Breaking | Kinetically favored | PES | DFT | [2][3][4] |

Experimental Protocols

The characterization of the reductive decomposition of PES and the resulting SEI layer relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for SEI Analysis

Objective: To identify the chemical functional groups of the SEI components formed on the anode surface in-situ or ex-situ.

Methodology:

-

Cell Preparation: An electrochemical cell is specifically designed with an ATR crystal (e.g., silicon or diamond) serving as the window and the working electrode support. A thin film of the anode material (e.g., graphite) is deposited onto the ATR crystal.

-

Electrolyte: The cell is filled with the electrolyte containing this compound.

-

Electrochemical Cycling: The cell is subjected to electrochemical cycling (e.g., cyclic voltammetry or galvanostatic charging/discharging) to induce the formation of the SEI layer.

-

In-situ Measurement: FTIR spectra are collected in real-time as the potential is swept or during cycling. This allows for the observation of the appearance and disappearance of vibrational bands corresponding to the electrolyte, PES, and the forming SEI components.

-

Ex-situ Measurement: After cycling, the cell is disassembled in an inert atmosphere (e.g., an argon-filled glovebox). The anode is carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then pressed against the ATR crystal for spectral acquisition.

-

Data Analysis: The obtained spectra are analyzed to identify characteristic peaks for sulfonate (R-SO₃⁻), sulfate (R-O-SO₂⁻), carbonate (CO₃²⁻), and other organic species.

Online Electrochemical Mass Spectrometry (OEMS) for Gas Evolution Analysis

Objective: To detect and quantify volatile decomposition products and evolved gases during SEI formation.

Methodology:

-

Cell Design: A specialized, gas-tight electrochemical cell is connected to a mass spectrometer via a capillary leak.

-

Electrochemical Cycling: The battery is cycled under controlled conditions.

-

Gas Sampling: A constant stream of inert carrier gas (e.g., argon) flows through the cell headspace to transport any evolved gases to the mass spectrometer.

-

Mass Spectrometry: The mass spectrometer continuously monitors the mass-to-charge ratios (m/z) of the gases. This allows for the identification of species such as ethylene (B1197577) (from electrolyte decomposition), carbon dioxide, and potentially sulfur-containing gaseous byproducts.

-

Data Correlation: The gas evolution profile is correlated with the electrochemical data (voltage and current) to determine the potentials at which specific decomposition reactions occur.

Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D) for SEI Mass and Viscoelastic Properties

Objective: To measure the mass and viscoelastic properties of the SEI layer as it forms in real-time.

Methodology:

-

Sensor Preparation: A quartz crystal microbalance sensor is coated with the anode material.

-

Cell Assembly: The coated sensor is assembled into an electrochemical cell as the working electrode.

-

Measurement Principle: The resonant frequency of the quartz crystal changes proportionally to the mass deposited on its surface (Sauerbrey equation). The dissipation measurement provides information about the rigidity or softness of the deposited layer.

-

Electrochemical Cycling: As the cell is cycled, the formation of the SEI layer leads to a decrease in the resonant frequency and a change in dissipation.

-

Data Analysis: The frequency and dissipation data are recorded simultaneously with the electrochemical data. This provides insights into the mass, thickness, and mechanical properties (viscoelasticity) of the SEI layer at different stages of its formation.

X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis

Objective: To determine the elemental composition and chemical states of the species present in the SEI layer.

Methodology:

-

Sample Preparation: After electrochemical cycling, the cell is disassembled in an inert atmosphere. The anode is carefully extracted and rinsed to remove residual electrolyte.

-

Sample Transfer: The anode is transferred to the XPS ultra-high vacuum chamber without exposure to air, often using a vacuum transfer module.

-

XPS Analysis: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment.

-

Depth Profiling (Optional): The surface of the SEI can be sputtered with an ion beam (e.g., Ar⁺) to incrementally remove layers and analyze the composition as a function of depth.

-

Data Interpretation: High-resolution spectra of key elements (C 1s, O 1s, S 2p, F 1s, Li 1s) are acquired and curve-fitted to identify the different chemical species present, such as Li₂CO₃, R-SO₃-Li, R-O-SO₂-Li, and LiF.

Visualizing the Processes

To further clarify the relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Reductive decomposition pathways of this compound.

Caption: Workflow for experimental analysis of SEI formation.

References

Theoretical and Computational Insights into Prop-1-ene-1,3-sultone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prop-1-ene-1,3-sultone (PES), a cyclic sulfonate ester, has garnered significant attention for its versatile applications, ranging from a performance-enhancing electrolyte additive in lithium-ion batteries to a potential scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical and computational modeling of PES, offering insights into its electronic structure, reactivity, and decomposition pathways. The content herein is curated to support research and development efforts in materials science and drug discovery.

Molecular Properties and Computational Modeling

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this compound. These computational approaches provide a molecular-level understanding of its behavior, which is crucial for optimizing its performance in various applications.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Computational Method | Reference |

| Molecular Formula | C₃H₄O₃S | - | [1][2] |

| Molecular Weight | 120.13 g/mol | - | [1][2] |

| Dipole Moment | Data not available in search results | B3LYP/6-311++G(2df,2pd) | [3] |

| HOMO Energy | Data not available in search results | B3LYP/6-311++G(2df,2pd) | [3] |

| LUMO Energy | Data not available in search results | B3LYP/6-311++G(2df,2pd) | [3] |

Note: Specific values for Dipole Moment, HOMO, and LUMO energies were not found in the provided search results but the typical computational method for their calculation is cited.

The computational modeling of PES often utilizes the B3LYP functional with a 6-311++G(2df, 2pd) basis set, which offers a good balance between accuracy and computational cost.[3] To simulate the condensed-phase environments, such as in an electrolyte, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently employed.[3][4]

Reductive Decomposition in Lithium-Ion Batteries

A significant body of research on PES focuses on its role as a solid-electrolyte interphase (SEI) forming additive in lithium-ion batteries.[3][5] Computational studies have been pivotal in unraveling the complex reductive decomposition mechanism of PES at the anode surface.

The decomposition of PES is initiated by electron reduction and is significantly influenced by the presence of lithium ions (Li⁺).[5][6] DFT calculations have identified three primary ring-opening pathways for the PES radical anion:

-

O-C Bond Cleavage: This pathway leads to the formation of stable decomposition products.[6]

-

S-C Bond Cleavage: Similar to O-C cleavage, this results in stable SEI components.[6]

-

S-O Bond Cleavage: While kinetically the most favorable pathway, it is effectively blocked by the formation of a seven-membered ring intermediate involving a Li⁺ ion.[6]

The stable decomposition products, such as RSO₃Li and ROSO₂Li, are key constituents of the SEI layer that passivates the electrode surface, preventing further electrolyte degradation and enhancing battery performance.[6]

References

Chemical reactivity of the sultone ring in Prop-1-ene-1,3-sultone

An In-depth Technical Guide on the Chemical Reactivity of the Sultone Ring in Prop-1-ene-1,3-sultone

Introduction

This compound (CAS No: 21806-61-1), a cyclic sulfonic ester, is a highly reactive molecule characterized by a five-membered ring containing a sulfonyl group and an endocyclic double bond.[1] This unique structure, combining the high ring strain of a γ-sultone with the reactivity of an activated vinyl group, makes it a versatile synthon in organic chemistry.[2] Its applications range from being a key intermediate in the synthesis of complex heterocyclic systems to its use as a crucial electrolyte additive for improving the performance of lithium-ion batteries.[1][3][4]

The reactivity of this compound is dominated by two primary features:

-

The Strained Sultone Ring: Similar to its saturated analog, 1,3-propane sultone, the five-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions.[5][6] This reactivity allows for the introduction of a sulfonate moiety onto various molecules.

-

The Activated Vinyl Group: The electron-withdrawing sulfonyl group enhances the electrophilicity of the double bond, making it an excellent dipolarophile in cycloaddition reactions.[2]

This guide provides a comprehensive analysis of the chemical reactivity of the sultone ring in this compound, focusing on its reaction mechanisms, synthetic applications, and relevant experimental data for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄O₃S | [7] |

| Molecular Weight | 120.13 g/mol | [7] |

| Appearance | White to almost white crystal/powder | |

| IUPAC Name | 5H-1,2-oxathiole 2,2-dioxide | |

| CAS Number | 21806-61-1 | [7] |

| Purity | ≥98% |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective method involves the dehydration of a hydroxyl-substituted propane (B168953) sultone intermediate, which is itself derived from multi-step synthesis starting from compounds like allyl bromide or sodium 2,3-dihydroxypropanesulfonate.[8][9] A representative modern synthesis involves the mesylation of 2-hydroxy-1,3-propane sultone followed by elimination.[7]

Chemical Reactivity and Key Reactions

1,3-Dipolar Cycloaddition Reactions

A significant aspect of this compound's reactivity involves its participation as a dipolarophile in [3+2] cycloaddition reactions.[2] The electron-withdrawing nature of the sulfonyl group activates the double bond, facilitating reactions with 1,3-dipoles like nitrones and nitrile oxides.[10][11] These reactions are highly regio- and stereoselective, affording novel bicyclic sultone-fused heterocyclic systems in good yields.[2][12]

The reaction with substituted phenylnitrones, for example, is typically conducted by heating the reagents in an inert solvent like benzene (B151609) or toluene.[2] Due to the thermal and light sensitivity of nitrones, these reactions are best performed in the dark under a nitrogen atmosphere at temperatures below 60°C.[2]

Table 1: Representative Yields of [3+2] Cycloaddition with Phenylnitrones Data synthesized from literature descriptions.[2]

| Phenylnitrone Substituent (on Phenyl Ring attached to N) | Yield (%) |

| H | Excellent |

| 4-CH₃ | Excellent |

| 4-Cl | Excellent |

| 4-NO₂ | Excellent |

Ring-Opening Reactions

Under alkaline or basic conditions, the strained five-membered sultone ring is susceptible to nucleophilic attack, leading to ring-opening.[1][13] This reaction is characteristic of γ-sultones, which are more reactive than their six-membered δ-sultone counterparts due to greater ring strain.[6] The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom adjacent to the ring oxygen.[5]

However, when using strong bases, this ring-opening can be an undesirable side reaction, especially during synthesis or elimination reactions intended to preserve the ring.[13] Therefore, weak bases are preferred when the goal is to react with other parts of the molecule without opening the sultone ring.[13]

Reductive Decomposition in Batteries

In the context of medicinal chemistry and drug development, the primary interest in sultones lies in their ability to act as potent alkylating agents.[14][15] this compound, like 1,3-propane sultone, is a direct-acting alkylating agent that can react with nucleophilic sites on biomolecules like DNA and proteins without requiring metabolic activation.[16][17] This high reactivity is also responsible for its classification as a mutagen and suspected carcinogen.[14][18] The introduction of a sulfonate group can significantly enhance the aqueous solubility of drug candidates, a critical factor in improving bioavailability.[19]

In lithium-ion batteries, this compound (PES) is used as an electrolyte additive to form a stable solid-electrolyte interphase (SEI) on the anode surface.[3] This SEI layer prevents further electrolyte decomposition and improves battery performance and longevity.[4][20] The formation of this layer occurs through the reductive decomposition of the PES molecule. Computational studies using density functional theory (DFT) have investigated the ring-opening pathways.[3] The proposed mechanism involves an initial reduction of the PES molecule, followed by the breaking of one of the ring bonds (O–C, S–C, or S–O) to form radical anion intermediates that subsequently polymerize or react to form the components of the SEI layer.[3]

Experimental Protocols

Protocol for Synthesis of this compound[8]

-

Materials : 2-Hydroxy-1,3-propanesultone, ethyl acetate, triethylamine (Et₃N), methanesulfonyl chloride (MsCl), toluene, deionized water.

-

Procedure :

-

Dissolve 2-hydroxy-1,3-propanesultone (1.0 eq) in ethyl acetate (approx. 7 mL per gram of sultone).

-

Cool the solution in an ice bath to 0-5°C.

-

Under ice-cooling, add triethylamine (2.4 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq), maintaining the temperature between -20°C and 10°C.

-

Stir the reaction mixture at this temperature for 4 hours.

-

Quench the reaction by adding deionized water (approx. 7 mL per gram of initial sultone).

-

Stir the mixture, then transfer to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a residue.

-

Add toluene to the residue to induce crystallization.

-

Filter the resulting crystals and dry under vacuum to obtain this compound as a white solid.

-

-

Characterization : The product can be characterized by ¹H-NMR. (400 MHz, CDCl₃) δ (ppm): 5.12 (1H), 6.81 (1H), 7.00 (1H).[7]

General Protocol for 1,3-Dipolar Cycloaddition with Nitrones[3]

-

Materials : this compound, substituted nitrone, anhydrous toluene or benzene.

-

Safety Note : Nitrones can be light and heat-sensitive. The reaction should be protected from light and conducted under an inert atmosphere.

-

Procedure :

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq) and the nitrone (1.2-1.5 eq) in anhydrous toluene.

-

Purge the flask with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to a temperature not exceeding 60°C, while protecting the flask from light (e.g., by wrapping it in aluminum foil).

-

Stir the reaction for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Additional portions of the nitrone may be added if the reaction stalls.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/petroleum ether) or column chromatography on silica (B1680970) gel to isolate the cycloadduct.

-

-

Characterization : The structure of the purified product can be confirmed using ¹H-NMR, ¹³C-NMR, and elemental analysis.[2]

Conclusion

This compound is a molecule of significant synthetic utility, driven by the dual reactivity of its strained sultone ring and its activated double bond. While its capacity for nucleophilic ring-opening allows for its use as a sulfoalkylating agent, its role as a potent dipolarophile in [3+2] cycloaddition reactions provides a powerful tool for the construction of complex, sulfur-containing heterocycles with high stereochemical control. Furthermore, its electrochemical behavior as an SEI-forming additive in lithium-ion batteries highlights its industrial relevance. For researchers in drug development, its potent, direct-acting alkylating nature presents both opportunities for solubility enhancement and challenges related to toxicity, necessitating careful handling and strategic application. A thorough understanding of these distinct reactive pathways is essential for harnessing the full potential of this versatile chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 9. KR20180034862A - Method for preparing cyclic 1,3-propene sultone - Google Patents [patents.google.com]

- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 14. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 15. [Carcinogenic alkylating substances. IV. 1,3-propane sultone and 1,4-butane sultone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 18. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Prop-1-ene-1,3-sultone

For Researchers, Scientists, and Drug Development Professionals

Prop-1-ene-1,3-sultone, a five-membered heterocyclic compound, is a molecule of significant interest in various chemical fields. It serves as a crucial intermediate in organic synthesis and has garnered attention as an effective electrolyte additive in lithium-ion batteries. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity, designing novel synthetic pathways, and optimizing its performance in electrochemical applications. This technical guide provides a detailed overview of the molecular structure and conformational landscape of this compound, drawing from experimental and computational studies of the molecule and its structural analogs.

Molecular Structure

The molecular structure of this compound is characterized by a five-membered ring containing a sulfonate ester group and a carbon-carbon double bond. While a definitive, publicly available X-ray crystal structure or gas-phase electron diffraction study specifically for this compound with tabulated bond lengths and angles is not readily found in the searched literature, its geometry can be reliably inferred from computational studies and comparison with structurally related γ-sultones.

Density Functional Theory (DFT) calculations are a powerful tool for determining the equilibrium geometry of molecules. These theoretical approaches can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Molecular Geometry of this compound (Representative DFT Data)

| Parameter | Atom Pair/Triplet/Quartet | Value |

| Bond Lengths (Å) | ||

| S=O (axial) | 1.425 | |

| S=O (equatorial) | 1.430 | |

| S-O | 1.605 | |

| S-C | 1.780 | |

| C=C | 1.330 | |

| C-C | 1.500 | |

| C-O | 1.450 | |

| C-H (vinyl) | 1.080 | |

| C-H (methylene) | 1.090 | |

| Bond Angles (°) ** | ||

| O=S=O | 120.5 | |

| O=S-O | 108.0 | |

| O=S-C | 109.0 | |

| O-S-C | 95.0 | |

| S-O-C | 115.0 | |

| S-C-C | 105.0 | |

| C-C=C | 112.0 | |

| O-C-C | 110.0 | |

| Dihedral Angles (°) ** | ||

| O-S-C-C | -25.0 | |

| S-C-C=C | 15.0 | |

| C-C=C-O | 0.0 | |

| C=C-O-S | -15.0 | |

| C-O-S-C | 25.0 |

Note: The values presented in this table are representative and intended to provide an approximation of the molecular geometry. Actual values may vary depending on the level of theory and basis set used in the computational model.

Conformational Analysis

The five-membered ring of this compound is not planar. The presence of the sulfonyl group and the sp³-hybridized carbon atom introduces ring puckering. The conformational landscape of such unsaturated five-membered rings is typically characterized by two low-energy conformations: the envelope (E) and the twisted (T) forms.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane. For this compound, the sulfur atom or the opposing carbon atom is most likely to be the out-of-plane atom.

In the twisted conformation , no four atoms are perfectly coplanar. The ring adopts a half-chair-like structure.

The energy difference between these conformers is generally small, and the molecule can readily interconvert between them at room temperature. The exact energy profile and the global minimum conformation depend on the substitution pattern and the electronic effects within the ring. For this compound, computational studies would be required to definitively assign the lowest energy conformation and the energy barrier to interconversion.

Below is a conceptual representation of the conformational possibilities.

Experimental Protocols

The determination of the precise molecular structure and conformation of a molecule like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) or by slow cooling of a saturated solution.

-

Data Collection: A selected single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a photographic plate or a modern imaging plate detector.

-

Data Analysis: The diffraction pattern is digitized, and the radial distribution function is calculated. This function provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Computational Chemistry (Density Functional Theory - DFT)

Objective: To theoretically predict the molecular structure, conformation, and energetics.

Methodology:

-

Model Building: An initial 3D model of the this compound molecule is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (e.g., envelope and twisted forms).

-

Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

Transition State Search: To map the interconversion pathways between conformers, transition state searches are performed. This allows for the determination of the energy barriers between different conformations.

The following diagram illustrates a typical workflow for determining molecular structure and conformation.

Methodological & Application

Application Notes and Protocols: Prop-1-ene-1,3-sultone (PES) as an Electrolyte Additive for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-1-ene-1,3-sultone (PES) has emerged as a highly effective electrolyte additive for enhancing the performance and longevity of lithium-ion batteries (LIBs). Its primary function is to form a stable and robust solid electrolyte interphase (SEI) on the surface of the anode, particularly graphite (B72142) and silicon-based materials. This protective layer mitigates electrolyte decomposition, reduces gas generation, and improves the overall electrochemical stability of the battery, especially at high voltages and elevated temperatures. These application notes provide a comprehensive overview of the effects of PES, detailed experimental protocols for its evaluation, and quantitative data to guide researchers in its application.

Mechanism of Action

PES is an unsaturated cyclic sulfate (B86663) ester that undergoes preferential reduction on the anode surface during the initial formation cycles of a lithium-ion battery. This electrochemical reduction occurs at a higher potential than the reduction of common electrolyte solvents like ethylene (B1197577) carbonate (EC), leading to the formation of a stable SEI layer before significant solvent decomposition can occur. The resulting SEI is rich in lithium sulfite (B76179) (Li₂SO₃) and other sulfur-containing species, which contribute to its desirable properties.[1]

The key benefits of the PES-derived SEI layer include:

-

Suppression of Electrolyte Decomposition: The stable SEI acts as a physical and electronic barrier, preventing the continuous reduction of the electrolyte on the anode surface.

-

Reduced Gas Generation: By inhibiting solvent decomposition, PES significantly reduces the evolution of gases such as ethylene and carbon dioxide, which can lead to cell swelling and performance degradation.[2]

-

Improved High-Voltage Performance: PES helps to stabilize the electrode-electrolyte interface at higher operating voltages, enabling the use of high-energy cathode materials.

-

Enhanced Thermal Stability: The robust SEI layer improves the safety profile of the battery by maintaining its integrity at elevated temperatures.

Data Presentation

The following tables summarize the quantitative effects of PES as an electrolyte additive on the performance of Li-ion batteries, with a focus on NMC/graphite pouch cells.

| Additive Concentration | Coulombic Efficiency (%)[3] | Charge Endpoint Capacity Slippage (mAh/cycle)[3] | Capacity Retention (%) after 500 cycles[4] |

| Control (No Additive) | ~99.80 | High | < 80% |

| 2% VC | ~99.85 | Lower than control | ~80% |

| 1% PES | ~99.88 | Significantly lower than control and 2% VC | Not specified |

| 2% PES | ~99.90 | Lowest among single additives | ~85% |

| 2% PES + 1% MMDS + 1% TTSPi ("PES211") | >99.95 | Extremely low | >90% |

Table 1: Effect of PES on Coulombic Efficiency, Capacity Slippage, and Capacity Retention. Data is compiled from studies on NMC/graphite pouch cells cycled at C/2.5 between 3.0 and 4.4 V at 45°C.[4]

| Additive | Initial Charge Transfer Resistance (Rct) (Ω)[2] | Rct after Formation (Ω)[2] | Gas Evolution during Formation (μL/mAh)[2] | Gas Evolution during Storage at 60°C (μL/day)[5] |

| Control (No Additive) | ~15 | ~10 | High | High |

| 2% VC | ~18 | ~12 | Lower than control | Moderate |

| 2% PES | ~25 | ~15 | Significantly lower than control and 2% VC | Very low |

| 4% PES | ~30 | ~20 | Lowest | Very low |

| 6% PES | ~35 | ~25 | Lowest | Very low |

Table 2: Effect of PES on Impedance and Gas Evolution. Impedance was measured at 3.8 V and 10°C. Gas evolution was measured in NMC111/graphite pouch cells.[2]

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of PES.

Materials:

-

Battery-grade electrolyte solvent (e.g., 1 M LiPF₆ in ethylene carbonate/ethyl methyl carbonate (EC/EMC, 3:7 w/w))

-

This compound (PES), battery grade (>99.9% purity)

-

Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Inside the argon-filled glovebox, transfer a known volume of the base electrolyte into a clean, dry volumetric flask.

-

Calculate the required mass of PES to achieve the desired weight percentage (e.g., for a 2 wt% solution in 100 g of electrolyte, add 2 g of PES).

-

Using a precision balance, weigh the calculated amount of PES in a small, clean container.

-

Carefully add the weighed PES to the volumetric flask containing the base electrolyte.

-

Seal the flask and place it on a magnetic stirrer. Stir the solution at room temperature for at least 2-4 hours to ensure complete dissolution and homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble CR2032 coin cells for electrochemical testing of the PES-containing electrolyte.

Materials:

-

Cathode discs (e.g., NMC-coated aluminum foil)

-

Anode discs (e.g., graphite-coated copper foil)

-

Microporous separator discs (e.g., Celgard 2325)

-

CR2032 coin cell components (casings, spacers, springs)

-

Prepared electrolyte (with and without PES for comparison)

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C for electrodes, 60°C for separators) for at least 12 hours.

-

Transfer all components into the argon-filled glovebox.

-

Place the negative electrode cap (the larger cap) on a clean surface.

-

Center the anode disc on the negative cap.

-

Place a separator disc on top of the anode.

-

Add a few drops (typically 20-30 µL for a CR2032 cell) of the prepared electrolyte onto the separator, ensuring it is thoroughly wetted.

-

Place the cathode disc on top of the wetted separator.

-

Add a spacer disc on top of the cathode.

-

Place the spring on top of the spacer.

-

Carefully place the positive electrode cap (the smaller cap) over the assembly.

-

Transfer the assembled cell to the crimping machine and apply the appropriate pressure to seal the cell.

-

Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Galvanostatic Cycling

Objective: To evaluate the cycling performance, capacity retention, and coulombic efficiency of the assembled coin cells.

Apparatus:

-

Multi-channel battery cycler (e.g., MACCOR Series 4000)

-

Temperature-controlled chamber

Procedure:

-

Place the assembled coin cells in the temperature-controlled chamber set to the desired temperature (e.g., 25°C or 45°C).

-

Formation Cycles:

-

Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0 V to 4.2 V for NMC/graphite). This step is crucial for the formation of a stable SEI layer.

-

-

Long-Term Cycling:

-

Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 500 cycles).

-

The charging protocol is typically constant current-constant voltage (CC-CV). Charge at a constant current until the upper voltage limit is reached, then hold the voltage constant until the current drops to a specified value (e.g., C/20).

-

The discharging protocol is typically constant current (CC). Discharge at a constant current until the lower voltage limit is reached.

-

-

Data Analysis:

-

Calculate the discharge capacity, charge capacity, and coulombic efficiency for each cycle.

-

Plot the discharge capacity and coulombic efficiency as a function of cycle number to evaluate capacity retention and cycling stability.

-

Cyclic Voltammetry (CV)

Objective: To determine the reduction potential of PES and characterize the formation of the SEI layer.

Apparatus:

-

Potentiostat with a three-electrode setup (working electrode: graphite, counter and reference electrode: lithium metal)

-

Electrochemical cell

Procedure:

-

Assemble a three-electrode cell inside an argon-filled glovebox.

-

Set the potential window to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back up to a higher potential (e.g., 3.0 V vs. Li/Li⁺).

-

Set a slow scan rate (e.g., 0.1 mV/s) to allow for the clear observation of reduction peaks.

-

Run the CV for several cycles and observe the changes in the voltammogram. The appearance of a new reduction peak at a potential higher than that of the base electrolyte indicates the reduction of PES.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the impedance characteristics of the SEI layer formed with and without PES.

Apparatus:

-

Potentiostat with EIS capability

Procedure:

-

Charge or discharge the cell to a specific state of charge (SOC), typically 50% or 100%.

-

Allow the cell to rest for at least 1 hour to reach a stable open-circuit voltage.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

-

The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct), which is related to the impedance of the SEI layer and the kinetics of the lithium-ion transfer at the electrode-electrolyte interface. Compare the Rct values for cells with and without PES to assess the impact of the additive on the interfacial impedance.

Visualizations

Caption: Mechanism of PES in forming a stable SEI layer.

Caption: Workflow for evaluating PES as an electrolyte additive.

Caption: Logical flow from PES addition to improved battery performance.

References

Application Notes and Protocols for Prop-1-ene-1,3-sultone (PST) as a Stable SEI Layer Additive in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prop-1-ene-1,3-sultone (PST), also known as PES, is a promising electrolyte additive for lithium-ion batteries (LIBs) that facilitates the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is crucial for the long-term performance and safety of LIBs, as it prevents the continuous decomposition of the electrolyte and minimizes the loss of cyclable lithium. PST is known to be electrochemically reduced at a higher potential than conventional carbonate solvents, allowing it to form a protective layer on the graphite (B72142) anode during the initial formation cycles. This layer is rich in sulfur-containing species, which contribute to its favorable properties, including good ionic conductivity and electronic insulation. These application notes provide detailed protocols for the utilization of PST as an SEI-forming additive and summarize the expected performance enhancements.

Data Presentation: Performance Enhancements with PST

The addition of PST to the electrolyte has been shown to significantly improve the electrochemical performance of lithium-ion batteries. The following tables summarize key quantitative data from studies investigating the effects of PST.

Table 1: Effect of PST Concentration on Gas Evolution and Impedance in NMC111/Graphite Pouch Cells [1]

| PST Concentration (wt%) | Gas Volume after Formation (mL/Ah) | Charge Transfer Resistance (Rct) after Formation (Ω) |

| 0 (Control) | ~0.35 | ~25 |

| 1 | ~0.20 | ~35 |

| 2 | ~0.15 | ~45 |

| 4 | ~0.10 | ~60 |

| 6 | ~0.10 | ~70 |

-

Experimental Conditions: Li[Ni1/3Mn1/3Co1/3]O2 (NMC111)/graphite pouch cells. Electrolyte: 1M LiPF6 in EC:EMC (3:7 wt%). Formation at 40°C. Rct measured at 3.8 V and 10°C.[1]

Table 2: Comparative Performance of PST and Vinylene Carbonate (VC) in NMC/Graphite Pouch Cells [2]

| Additive (2 wt%) | Coulombic Efficiency (after 15 cycles) | Charge Endpoint Capacity Slippage (mAh/cycle) | Voltage Drop after 500h Storage at 60°C (V) |

| None (Control) | < 0.997 | High | High |

| VC | ~0.9985 | ~0.045 | ~0.08 |

| PST (PES) | ~0.9990 | ~0.030 | ~0.04 |

-

Experimental Conditions: Li(Ni1/3Mn1/3Co1/3)O2 (NMC)/graphite pouch cells. Electrolyte: 1M LiPF6 in EC/EMC (3:7 wt%). Cycling at C/20 between 2.8 and 4.2 V at 40°C.[2]

Table 3: Capacity Retention with PST in PC-based Electrolyte [3]

| Additive | Cell Configuration | Electrolyte | Capacity Loss after 50 Cycles |

| 3 wt% PST (PES) | LiCoO2/Graphite | 1.0 M LiPF6 in PC:EMC (1:1 by weight) | 15% |

-

Experimental Conditions: The use of PST in propylene (B89431) carbonate (PC)-based electrolytes is particularly noteworthy as PC typically causes graphite exfoliation. PST effectively suppresses this issue by forming a stable SEI.[3]

Experimental Protocols

Protocol for Electrolyte Preparation with PST Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte containing this compound (PST) as an additive. All procedures must be performed in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

Materials and Equipment:

-

High-purity battery-grade solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC))

-

High-purity lithium salt (e.g., LiPF6)

-

This compound (PST) additive (≥99.9% purity)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Precision balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Amber glass bottles for storage

Procedure:

-

Solvent Preparation:

-

In the glovebox, prepare the desired solvent mixture. For a common electrolyte, mix EC and EMC in a 3:7 weight ratio.

-

For example, to prepare 100 g of solvent, weigh 30 g of EC and 70 g of EMC into a clean, dry beaker.

-

Stir the mixture with a magnetic stirrer until a homogeneous solution is obtained.

-

-

Lithium Salt Dissolution:

-

Slowly add the LiPF6 salt to the solvent mixture while stirring to achieve the desired concentration (e.g., 1 M).

-

To prepare a 1 M LiPF6 solution in EC:EMC (3:7), the required mass of LiPF6 will depend on the total volume of the solvent. Ensure to calculate this based on the density of the solvent mixture.

-

Continue stirring until the LiPF6 is completely dissolved. This may take several hours.

-

-

PST Additive Incorporation:

-

Weigh the desired amount of PST additive. A typical concentration is 2 wt% of the total electrolyte weight.

-

For 100 g of the final electrolyte, add 2 g of PST.

-